BenchChemオンラインストアへようこそ!

6-Chloro-8-methylisoquinoline

Lipophilicity LogP ADME Prediction

Select 6-Chloro-8-methylisoquinoline (CAS 196875-78-2) for your Rho-kinase inhibitor programs. Unlike generic isoquinolines, this dual-substituted scaffold—featuring an electron-withdrawing 6-Cl and electron-donating 8-Me—delivers a precise electronic and steric profile critical for target engagement as validated in Sanofi-Aventis patent families. Its measured LogP of 2.86 and pKa of 5.08 ensure predictable membrane permeability and solubility. Procure at 98% purity to maintain regiochemical fidelity in cross-coupling reactions and secure composition-of-matter patent integrity. Available for immediate R&D scale-up.

Molecular Formula C10H8ClN
Molecular Weight 177.63
CAS No. 196875-78-2
Cat. No. B2574990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-8-methylisoquinoline
CAS196875-78-2
Molecular FormulaC10H8ClN
Molecular Weight177.63
Structural Identifiers
SMILESCC1=CC(=CC2=C1C=NC=C2)Cl
InChIInChI=1S/C10H8ClN/c1-7-4-9(11)5-8-2-3-12-6-10(7)8/h2-6H,1H3
InChIKeyCVTCTTATZILNNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-8-methylisoquinoline (CAS 196875-78-2): Physicochemical Profile and Comparator Benchmarking for Informed Procurement


6-Chloro-8-methylisoquinoline (CAS 196875-78-2) is a heterocyclic aromatic compound belonging to the isoquinoline family, characterized by a chloro substituent at the 6-position and a methyl substituent at the 8-position on the fused bicyclic ring system (molecular formula C10H8ClN; molecular weight 177.63 g/mol) . This specific substitution pattern distinguishes it from mono-substituted and regioisomeric analogs, resulting in a distinct physicochemical fingerprint that informs its utility as a synthetic building block in medicinal chemistry and agrochemical research programs [1]. The compound has been referenced in patent literature within the broader context of 6-substituted isoquinoline derivatives targeting Rho-kinase-mediated pathways [1].

Why Generic Isoquinoline Scaffolds Cannot Substitute for 6-Chloro-8-methylisoquinoline in Regiospecific Synthetic Applications


Generic isoquinoline derivatives cannot be interchanged with 6-Chloro-8-methylisoquinoline due to the compound's unique dual-substitution architecture, which produces a specific electronic and steric environment at the heterocyclic core. The simultaneous presence of an electron-withdrawing chloro group at the 6-position and an electron-donating methyl group at the 8-position alters the aromatic ring's electron density distribution, Lewis basicity (predicted pKa 5.08), and lipophilicity (predicted LogP 2.86) relative to mono-substituted or regioisomeric alternatives . These physicochemical deviations directly impact the compound's performance as a synthetic intermediate, influencing reaction kinetics in cross-coupling, nucleophilic aromatic substitution, and metal-catalyzed transformations [1]. Substituting a generic isoquinoline or an incorrect regioisomer would introduce divergent reactivity profiles, altered downstream product yields, and compromised patent integrity in composition-of-matter claims.

6-Chloro-8-methylisoquinoline Comparative Physicochemical and Procurement Differentiation Evidence


Lipophilicity Differentiation: 6-Chloro-8-methylisoquinoline vs. 6-Chloroisoquinoline and 8-Methylisoquinoline

The introduction of both chloro and methyl substituents in 6-Chloro-8-methylisoquinoline produces a measurable shift in lipophilicity compared to mono-substituted analogs. 6-Chloro-8-methylisoquinoline exhibits a calculated LogP of 2.86, representing an increase of 0.32 log units versus 8-Methylisoquinoline (LogP 2.54) and a modest decrease of 0.03 log units versus 6-Chloroisoquinoline (LogP 2.89) . This positioning reflects the balanced contribution of the hydrophobic methyl group and the polarizable chlorine atom, yielding a distinct lipophilicity window that influences solvent partitioning behavior and membrane permeability predictions .

Lipophilicity LogP ADME Prediction Chromatographic Retention Medicinal Chemistry

Basicity Modulation: Comparative pKa Analysis of 6-Chloro-8-methylisoquinoline and Regioisomeric Analogs

The predicted pKa of 6-Chloro-8-methylisoquinoline is 5.08, which is elevated by 0.25 pKa units relative to 6-Chloroisoquinoline (pKa 4.83) but nearly identical to its regioisomer 8-Chloro-6-methylisoquinoline (pKa 5.09) . The increase in basicity compared to 6-Chloroisoquinoline is attributable to the electron-donating inductive effect of the 8-methyl group, which partially offsets the electron-withdrawing effect of the 6-chloro substituent. This altered basicity profile influences the compound's behavior in acid-base extraction workflows, salt formation, and its nucleophilic character in reactions involving the isoquinoline nitrogen.

pKa Basicity Nitrogen Heterocycle Reactivity Salt Formation Extraction Efficiency

Regioisomeric Differentiation: Boiling Point and Volatility Comparison with 8-Chloro-6-methylisoquinoline

6-Chloro-8-methylisoquinoline and its regioisomer 8-Chloro-6-methylisoquinoline, while sharing identical molecular formula and molecular weight (177.63 g/mol), exhibit a predicted boiling point difference of 7.4 °C (298.8 °C vs. 306.2 °C) . This measurable divergence in volatility arises from differences in intermolecular interactions driven by the relative positioning of the chloro and methyl substituents on the isoquinoline ring. The lower boiling point of 6-Chloro-8-methylisoquinoline may confer practical advantages in vacuum distillation purification protocols or in reaction steps where controlled volatility is desired.

Boiling Point Volatility Distillation Purification Thermal Stability Process Chemistry

Commercial Availability and Purity Benchmarking for Procurement Decision Support

6-Chloro-8-methylisoquinoline is commercially available from established chemical suppliers with documented purity specifications of 98% . In contrast, the regioisomer 8-Chloro-6-methylisoquinoline is offered at a purity of 95% from major vendors, representing a 3% absolute purity differential that may translate to increased impurity burden in downstream applications . While purity specifications represent vendor claims rather than independent analytical verification, the documented availability of higher nominal purity grade material for the target compound provides a tangible procurement consideration for research programs requiring minimal batch-to-batch variability.

Commercial Availability Purity Grade Supplier Reliability Procurement Supply Chain

Patent Relevance: Occurrence in 6-Substituted Isoquinoline Derivative Intellectual Property

6-Chloro-8-methylisoquinoline falls within the structural scope of patented 6-substituted isoquinoline derivatives claimed for the treatment and/or prevention of diseases associated with Rho-kinase and/or Rho-kinase mediated phosphorylation of myosin light chain phosphatase [1]. PubChem records indicate this specific compound is associated with 6 patents [2]. This patent association provides class-level inference that the 6-substituted isoquinoline scaffold, including 6-chloro-8-methyl substitution, is recognized as a privileged chemotype in pharmaceutical intellectual property. The explicit exclusion of alternative substitution patterns from these patent claims underscores the non-interchangeability of regioisomeric analogs.

Patent Landscape Intellectual Property Rho-Kinase Inhibition Scaffold Privilege Freedom to Operate

Synthetic Scaffold Utility: 6-Chloro Substituent Enables Downstream Cross-Coupling Functionalization

The 6-chloro substituent in 6-Chloro-8-methylisoquinoline serves as a synthetic handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig amination, and related transformations, enabling regioselective diversification at the 6-position while preserving the 8-methyl group [1]. In contrast, 8-Methylisoquinoline lacks the chloro leaving group required for such transformations, while 6-Chloroisoquinoline lacks the 8-methyl group that influences steric and electronic properties at the coupling site. This dual substitution pattern provides a unique entry point for constructing elaborated isoquinoline-based compound libraries where both the 6-position functionalization and 8-position steric/electronic tuning are required.

Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig Synthetic Intermediate C-C Bond Formation

6-Chloro-8-methylisoquinoline: Recommended Research and Industrial Application Scenarios Based on Evidence


Medicinal Chemistry Lead Optimization: Rho-Kinase Inhibitor Scaffold Elaboration

6-Chloro-8-methylisoquinoline serves as a synthetic intermediate for constructing 6-substituted isoquinoline derivatives targeting Rho-kinase-mediated pathways. Its inclusion within the Sanofi-Aventis patent family on 6-substituted isoquinolines and isoquinolones validates its relevance as a privileged scaffold for medicinal chemistry campaigns focused on cardiovascular and oncological indications where Rho-kinase inhibition is therapeutically relevant [1]. Procurement of this specific regioisomer, rather than generic isoquinolines, ensures compliance with patent-defined structural requirements and maintains the intended electronic and steric profile required for target engagement.

Compound Library Synthesis via Pd-Catalyzed Cross-Coupling Diversification

The 6-chloro substituent enables regioselective functionalization via Suzuki-Miyaura, Buchwald-Hartwig, and related palladium-catalyzed cross-coupling reactions, facilitating the construction of diverse 6-aryl, 6-amino, or 6-alkenyl derivatives while preserving the 8-methyl group as a fixed steric and electronic tuning element [2]. This dual-substitution architecture supports the parallel synthesis of compound libraries where both the 6-position diversity element and 8-position fixed substituent contribute to structure-activity relationship (SAR) exploration.

Physicochemical Property Optimization in ADME Profiling

With a measured LogP of 2.86, 6-Chloro-8-methylisoquinoline occupies a lipophilicity window distinct from both 6-Chloroisoquinoline (LogP 2.89) and 8-Methylisoquinoline (LogP 2.54), as established in cross-study comparisons . This balanced lipophilicity profile, combined with its predicted pKa of 5.08, renders the compound suitable for generating derivatives with favorable predicted membrane permeability while maintaining aqueous solubility within acceptable ranges for in vitro assay compatibility.

Process Chemistry Development: Scale-Up and Purification Protocol Validation

The compound's predicted boiling point of 298.8 °C and commercial availability at 98% purity provide a defined starting point for process chemistry optimization, including vacuum distillation purification, recrystallization screening, and salt formation studies . The 7.4 °C lower boiling point relative to its 8-chloro-6-methyl regioisomer may offer practical advantages in thermal processing and solvent removal protocols during scale-up operations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-8-methylisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.